7-nitro-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride
CAS No.: 740842-79-9
Cat. No.: VC2864461
Molecular Formula: C10H13ClN2O2
Molecular Weight: 228.67 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 740842-79-9 |
|---|---|
| Molecular Formula | C10H13ClN2O2 |
| Molecular Weight | 228.67 g/mol |
| IUPAC Name | 7-nitro-2,3,4,5-tetrahydro-1H-1-benzazepine;hydrochloride |
| Standard InChI | InChI=1S/C10H12N2O2.ClH/c13-12(14)9-4-5-10-8(7-9)3-1-2-6-11-10;/h4-5,7,11H,1-3,6H2;1H |
| Standard InChI Key | QLAWBZXOYSLVIY-UHFFFAOYSA-N |
| SMILES | C1CCNC2=C(C1)C=C(C=C2)[N+](=O)[O-].Cl |
| Canonical SMILES | C1CCNC2=C(C1)C=C(C=C2)[N+](=O)[O-].Cl |
Introduction
Structural Characteristics
Molecular Identity and Properties
The molecular formula of 7-nitro-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride can be represented as C₁₀H₁₂N₂O₂·HCl. The free base form (without HCl) has a molecular weight of 192.21 g/mol as reported in chemical databases . With the addition of the hydrochloride group, the molecular weight would increase to approximately 228.67 g/mol, comparable to the structurally similar 8-nitro-2,3,4,5-tetrahydro-1H-1-benzazepine hydrochloride .
The compound's structure features several key elements:
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A benzene ring fused to a seven-membered azepine ring
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A nitro group (-NO₂) at position 7 of the benzene ring
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A secondary amine (NH) at position 1
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Four saturated carbon atoms in positions 2, 3, 4, and 5
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Present as a hydrochloride salt
Structural Comparison with Related Compounds
Several structurally related compounds provide context for understanding 7-nitro-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride:
| Compound | Key Structural Differences | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|
| 7-nitro-2,3,4,5-tetrahydro-1H-benzo[b]azepine (free base) | No hydrochloride | C₁₀H₁₂N₂O₂ | 192.21 |
| 8-nitro-2,3,4,5-tetrahydro-1H-1-benzazepine hydrochloride | Nitro group at position 8 | C₁₀H₁₂N₂O₂·HCl | 228.67 |
| 7-nitro-2,3,4,5-tetrahydro-1H-1,5-methanobenzo[d]azepine | Different ring fusion ([d] vs [b]), additional methano bridge | C₁₁H₁₂N₂O₂ | 204.22 |
| 7-nitro-2,3,4,5-tetrahydro-1H-3-benzazepine | Nitrogen at position 3 rather than position 1 | C₁₀H₁₂N₂O₂ | 192.21 |
The position of the nitro substituent (7 versus 8) likely influences the electronic distribution within the molecule, potentially affecting its chemical reactivity and biological interactions. Similarly, the presence of the hydrochloride salt form impacts physical properties, particularly solubility profiles in various solvents .
Synthesis Methods
Nitration and Salt Formation
A more directly relevant synthetic approach can be inferred from the preparation of the related 7-nitro-2,3,4,5-tetrahydro-1H-3-benzazepine, which involves nitration of the parent benzazepine structure. The documented procedure includes:
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Cooling 2,3,4,5-tetrahydro-1H-3-benzazepine to 0°C
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Addition of concentrated H₂SO₄
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Dropwise addition of concentrated HNO₃
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Stirring for 2 hours at 0°C
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Pouring onto ice/water
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Basification with solid NaOH
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Extraction with ethyl acetate
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Evaporation of solvent to yield 7-nitro-2,3,4,5-tetrahydro-1H-3-benzazepine as a brown oil
This procedure resulted in a yield of approximately 25% for the nitrated product. While this approach targets a compound with the nitrogen atom at position 3 rather than position 1, similar nitration conditions could potentially be applied to 2,3,4,5-tetrahydro-1H-benzo[b]azepine to yield the 7-nitro derivative.
Conversion to the hydrochloride salt would typically involve dissolving the free base in an appropriate solvent and treating it with hydrogen chloride (gaseous or in solution), followed by isolation of the precipitated salt.
Chemical Properties
Physical and Chemical Characteristics
Based on the properties of structurally similar compounds, 7-nitro-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride likely exhibits the following characteristics:
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Physical state: Likely a crystalline solid at room temperature
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Color: Possibly yellow to light brown, typical for aromatic nitro compounds
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Solubility: Enhanced water solubility compared to the free base form due to the hydrochloride salt formation
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Stability: Potentially sensitive to light and oxidation, as is common for many nitro-aromatic compounds
Pharmacological Profile
Structure-Activity Relationships
The position and nature of substituents on the benzazepine scaffold significantly influence biological activity. For NOS inhibition, key structural features that may be relevant include:
The 7-nitro substituent in the target compound likely influences its receptor binding properties and enzyme interactions, potentially conferring unique pharmacological characteristics compared to other positional isomers or differently substituted analogs.
Analytical Methods
Identification and Characterization Techniques
Standard analytical techniques for the identification and characterization of 7-nitro-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride would typically include:
Spectroscopic Methods
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Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural confirmation, with expected characteristic signals for the aromatic protons, the tetrahydro ring protons, and the NH proton
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Infrared (IR) Spectroscopy: For identification of functional groups, particularly the nitro group (expected strong bands around 1520-1550 cm⁻¹ and 1345-1385 cm⁻¹)
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Mass Spectrometry: For molecular weight confirmation and fragmentation pattern analysis
Chromatographic Methods
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High-Performance Liquid Chromatography (HPLC): For purity assessment and quantification
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Thin-Layer Chromatography (TLC): For reaction monitoring and preliminary purity assessment
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